

1-Methylpiperidin-4-ol-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methylpiperidin-4-ol-d4**

Cat. No.: **B2512375**

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Technical Guide: 1-Methylpiperidin-4-ol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-Methylpiperidin-4-ol-d4**, a deuterated isotopologue of 1-Methylpiperidin-4-ol. This compound serves as a valuable building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. Deuterium labeling can offer significant advantages in drug discovery by potentially altering metabolic pathways and enhancing pharmacokinetic profiles.

Core Compound Data

The key quantitative data for **1-Methylpiperidin-4-ol-d4** and its non-deuterated counterpart are summarized below for direct comparison.

Property	1-Methylpiperidin-4-ol-d4	1-Methylpiperidin-4-ol
CAS Number	1189499-82-8	106-52-5 ^[1]
Molecular Formula	C ₆ H ₉ D ₄ NO	C ₆ H ₁₃ NO ^{[1][2][3]}
Molecular Weight	119.20 g/mol	~115.17 g/mol ^{[2][3]}

Note: The molecular weight of the deuterated compound is calculated based on the substitution of four hydrogen atoms with deuterium.

Synthesis and Experimental Protocols

The synthesis of **1-Methylpiperidin-4-ol-d4** can be achieved through the reduction of 1-methyl-4-piperidone using a deuterium-donating reducing agent. This method allows for the specific incorporation of deuterium atoms at the 4-position of the piperidine ring.

General Experimental Protocol: Synthesis of **1-Methylpiperidin-4-ol-d4**

A common method for the synthesis of 1-methyl-4-piperidinol involves the reduction of N-methyl-4-piperidone.^[4] To produce the deuterated analogue, a deuterated reducing agent would be employed.

Reaction:

1-Methyl-4-piperidone is dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen). A deuterated reducing agent, such as sodium borodeuteride (NaBD_4) or lithium aluminum deuteride (LiAlD_4), is then added portion-wise at a controlled temperature, typically $0\text{ }^\circ\text{C}$. The reaction mixture is stirred until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is carefully quenched with heavy water (D_2O) or a deuterated acid. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated under reduced pressure to yield **1-Methylpiperidin-4-ol-d4**.

Important Considerations:

- The choice of deuterated reducing agent and solvent can influence the reaction's efficiency and stereoselectivity.
- Strict anhydrous conditions are crucial to prevent the loss of deuterium labeling.
- Purification of the final product is typically achieved through distillation or column chromatography.

Applications in Research and Drug Development

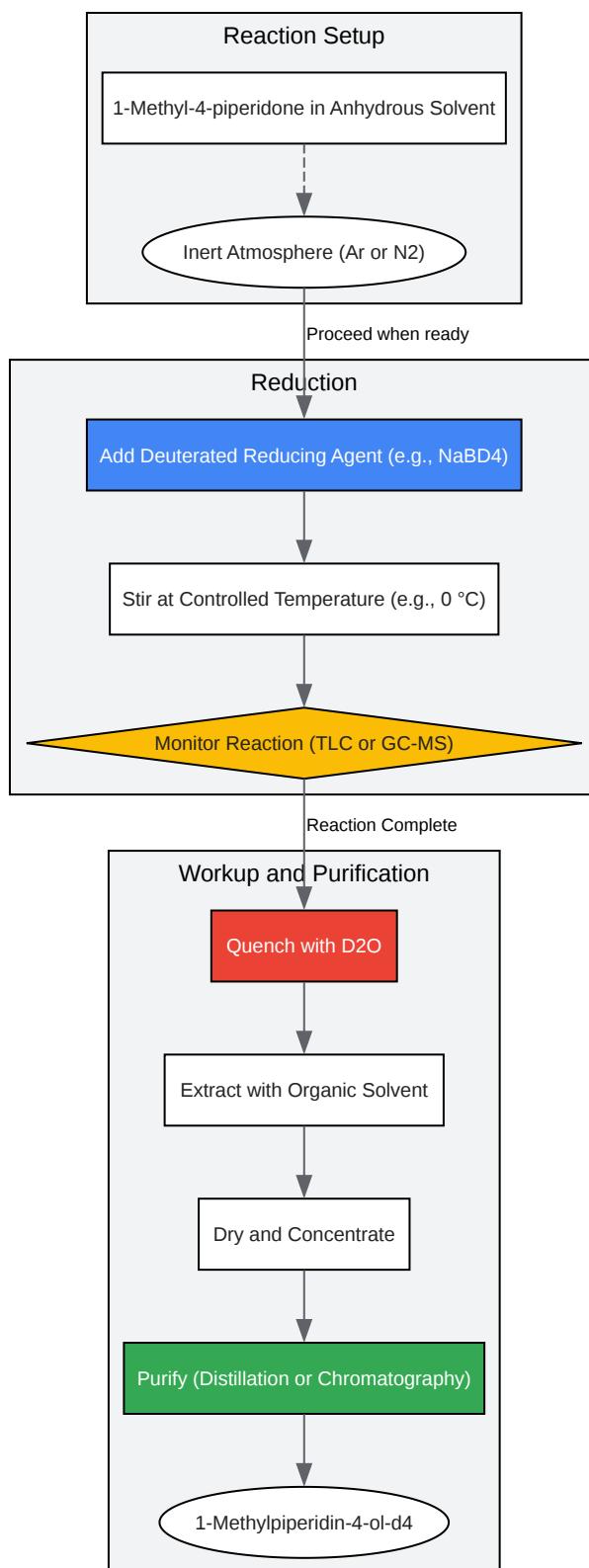
1-Methylpiperidin-4-ol and its derivatives are versatile intermediates in the synthesis of a wide range of biologically active molecules.^[5] The piperidine moiety is a common scaffold in many approved drugs due to its favorable physicochemical properties.

The non-deuterated form, 1-Methylpiperidin-4-ol, is a key building block in the synthesis of various kinase inhibitors, including those targeting CaMKII, VEGFR, and FGFR, as well as phosphoinositide-3-kinase.^[4] It is also utilized in the development of histamine H4 receptor antagonists and antitumor agents.

The introduction of deuterium to create **1-Methylpiperidin-4-ol-d4** provides a tool for researchers to investigate the metabolic fate of drug candidates containing this moiety. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, potentially slowing down metabolism at that position. This can lead to an improved pharmacokinetic profile, including increased half-life and bioavailability.

Visualized Experimental Workflow: Synthesis of **1-Methylpiperidin-4-ol-d4**

The following diagram illustrates a generalized workflow for the synthesis of **1-Methylpiperidin-4-ol-d4** from 1-methyl-4-piperidone.

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Synthesis Workflow for 1-Methylpiperidin-4-ol-d4

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- To cite this document: BenchChem. [1-Methylpiperidin-4-ol-d4 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2512375#1-methylpiperidin-4-ol-d4-cas-number-and-molecular-weight>

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